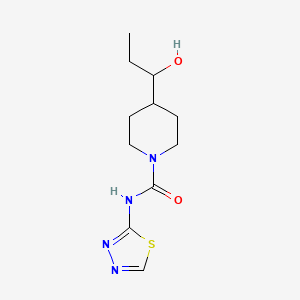![molecular formula C17H23N3O2S B5903091 2-(2,5-dimethylphenoxy)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5903091.png)
2-(2,5-dimethylphenoxy)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethylphenoxy)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]propanamide is a chemical compound that has attracted considerable attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMTDMT and is synthesized using a specific method that involves several steps.
Mécanisme D'action
The mechanism of action of DMTDMT is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to modulate the immune system, thereby reducing inflammation.
Biochemical and Physiological Effects:
DMTDMT has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMTDMT in lab experiments include its high potency and selectivity towards cancer cells. However, its limitations include its low solubility in water and its potential toxicity to healthy cells.
Orientations Futures
There are several future directions for the study of DMTDMT. One potential direction is to investigate its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases. Another potential direction is to study its mechanism of action in more detail in order to develop more effective cancer treatments.
In conclusion, DMTDMT is a chemical compound that has attracted considerable attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of DMTDMT involves the reaction of 2,5-dimethylphenol with 4-isopropyl-1,2,3-thiadiazole-5-carbaldehyde in the presence of a reducing agent and a catalyst. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
DMTDMT has been extensively studied for its potential applications in various scientific fields. In the field of medicine, it has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, it has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[(4-propan-2-ylthiadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-10(2)16-15(23-20-19-16)9-18-17(21)13(5)22-14-8-11(3)6-7-12(14)4/h6-8,10,13H,9H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCITBDPQRZRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NCC2=C(N=NS2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-chlorophenyl)thio]ethyl}-N-(2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5903014.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5903022.png)
![(4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid](/img/structure/B5903029.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B5903045.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine](/img/structure/B5903050.png)
![5-[(4-benzoylpiperazin-1-yl)carbonyl]-N-isopropylpyrimidin-2-amine](/img/structure/B5903051.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5903055.png)
![[2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5903058.png)
![N-[4-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}carbonyl)phenyl]acetamide](/img/structure/B5903064.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B5903067.png)
![(2-methoxyethyl)[(3-methyl-1H-pyrazol-5-yl)methyl][(2E)-3-phenylprop-2-en-1-yl]amine](/img/structure/B5903072.png)
![8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5903102.png)
![N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5903114.png)